molecular formula C7H4BrN3O2 B1326512 6-bromo-7-nitro-1H-benzo[d]imidazole CAS No. 281190-51-0

6-bromo-7-nitro-1H-benzo[d]imidazole

Cat. No.: B1326512
CAS No.: 281190-51-0
M. Wt: 242.03 g/mol
InChI Key: DIXVWNMTELJZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features both bromine and nitro functional groups attached to a benzoimidazole core. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-7-nitro-1H-benzo[d]imidazole typically involves the nitration of 6-bromo-1H-benzo[d]imidazole. This can be achieved by treating 6-bromo-1H-benzo[d]imidazole with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 7-position of the benzoimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, potentially leading to the formation of quinonoid structures.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines, thiols, alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 6-Bromo-7-amino-1H-benzo[d]imidazole.

    Substitution: Various substituted benzoimidazoles depending on the nucleophile used.

    Oxidation: Potential formation of quinonoid derivatives.

Scientific Research Applications

6-Bromo-7-nitro-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 6-bromo-7-nitro-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, benzimidazole derivatives are known to bind to tubulin, disrupting microtubule formation and exerting anticancer effects .

Comparison with Similar Compounds

    6-Bromo-1H-benzo[d]imidazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    7-Nitro-1H-benzo[d]imidazole:

    Other Nitrobenzimidazoles: Compounds like 5-nitro-1H-benzo[d]imidazole and 4-nitro-1H-benzo[d]imidazole share similar structural features but differ in the position of the nitro group, influencing their properties and uses.

Uniqueness: 6-Bromo-7-nitro-1H-benzo[d]imidazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-bromo-4-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-2-5-6(10-3-9-5)7(4)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXVWNMTELJZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648623
Record name 5-Bromo-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281190-51-0
Record name 5-Bromo-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.